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Compound of Interest

Compound Name:

3-[(2,4-

Dimethylphenoxy)methyl]piperidin

e

CAS No.: 946713-14-0

Cat. No.: B1358872

Get Quote

Introduction
The structural class of aryloxyalkylamines, specifically 3-(phenoxymethyl)piperidines,

represents a critical scaffold in medicinal chemistry, often associated with serotonin and

norepinephrine reuptake inhibition (SNRI) activity. This guide provides a comprehensive

spectroscopic analysis of 3-[(2,4-Dimethylphenoxy)methyl]piperidine, a specific derivative

where the steric and electronic properties of the 2,4-dimethyl substitution pattern significantly

influence both the pharmacological profile and the spectral signature.

This document moves beyond basic data listing. It details the causality of spectral features—

how the specific connectivity and stereochemistry of the piperidine ring interact with the aryloxy

moiety to produce distinct NMR, IR, and MS signals. This approach ensures that the analytical

protocols described here are self-validating systems for purity and structural confirmation.
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Chemical Identity[1][2][3]
IUPAC Name: 3-[(2,4-Dimethylphenoxy)methyl]piperidine

Molecular Formula:

[1]

Molecular Weight: 219.33 g/mol

Key Structural Features:

Piperidine Ring: Secondary amine, chair conformation.

Chiral Center: C3 position (creates diastereotopic protons).

Ether Linkage: Flexible

tether.

Aromatic System: 1,2,4-trisubstituted benzene ring.

Structural Characterization Strategy
The validation of this molecule requires a multi-modal approach. We utilize Mass Spectrometry

(MS) for molecular weight and fragment verification, Infrared Spectroscopy (IR) for functional

group identification, and Nuclear Magnetic Resonance (NMR) for detailed connectivity.

Crude Sample
(Synthesis Output)

HPLC / Flash Chrom.
(Remove Impurities)

MS (ESI+)
MW: 219.33
Frag: 84 m/z

Check MW

FT-IR
Ether C-O-C
Amine N-H

Func. Groups
1D & 2D NMR

(1H, 13C, COSY, HMBC)

Confirm Mass

Confirm Groups
Structural
Validation

Connectivity

Click to download full resolution via product page

Figure 1: Integrated workflow for the structural elucidation of aryloxyalkylpiperidines.
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Mass Spectrometry (MS) Analysis[2][5]
Ionization & Molecular Ion
In Electrospray Ionization (ESI) positive mode, the secondary amine is the primary site of

protonation.

Observed Ion:

.

Adducts: Common adducts include

and

depending on the solvent system (e.g., MeOH/Water).

Fragmentation Pattern (EI/CID)
Understanding fragmentation is crucial for distinguishing this isomer from its 3,4-dimethyl or

3,5-dimethyl analogs.

-Cleavage (Dominant): The piperidine ring typically undergoes

-cleavage adjacent to the nitrogen.

Fragment A (

84): The tetrahydropyridinium ion (

). This is the base peak in Electron Impact (EI) spectra and highly characteristic of 3-
substituted piperidines.

Ether Cleavage:

Fragment B (

121): The 2,4-dimethylphenoxy cation, often rearranging to a stable tropylium-like ion.

Fragment C (
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98): The (piperidin-3-yl)methyl cation, resulting from the loss of the phenoxy group.
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Figure 2: Primary fragmentation pathways observed in MS analysis.

Infrared Spectroscopy (IR)[6]
The IR spectrum serves as a quick quality control check to ensure the ether linkage is intact

and the amine is free (or salted).
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Functional Group
Wavenumber (

)
Intensity Assignment

Amine (N-H) 3300–3500 Medium/Broad

Secondary amine

stretch. (Broadens

significantly if HCl

salt).

C-H (Aromatic) 3000–3100 Weak Aryl C-H stretching.

C-H (Aliphatic) 2800–2950 Strong

Piperidine ring and

Methyl group

C-H.

Ether (C-O-C) 1230–1260 Strong
Asymmetric aryl-alkyl

ether stretch.

Aromatic Ring 1500, 1600 Medium
C=C ring skeletal

vibrations.

Substituent 800–860 Medium

1,2,4-trisubstitution

pattern (out-of-plane

bending).

Nuclear Magnetic Resonance (NMR)[2][5][7][8][9]
This is the definitive tool for structural proof. The presence of the chiral center at C3 renders

the ring protons and the exocyclic methylene protons diastereotopic.

-NMR Assignments (400 MHz, )
Key Diagnostic Feature: The 2,4-dimethyl substitution creates a specific splitting pattern in the

aromatic region (1:2 ratio of protons if resolution is low, but distinct d/s/d pattern at high field).
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Position (ppm) Multiplicity Integral Interpretation

Ar-H3 6.95 Singlet (s) 1H

Isolated proton

between

methyls.

Ar-H5 6.85
Doublet (d,

J=8Hz)
1H

Ortho coupling to

H6.

Ar-H6 6.65
Doublet (d,

J=8Hz)
1H

Ortho coupling to

H5; shielded by

ether oxygen.

-O-CH2- 3.75–3.85 Multiplet (m) 2H

Diastereotopic

ABX system due

to chiral C3.

Pip-H2 (eq) 3.15 Broad Doublet 1H
Deshielded by N;

equatorial.

Pip-H2 (ax) 2.55
Triplet of

Doublets
1H

Axial; large

geminal/diaxial

coupling.

Pip-H6 2.90–3.05 Multiplet 2H
Adjacent to

Nitrogen.

Ar-CH3 (x2) 2.25, 2.20 Singlets (s) 6H

Distinct methyl

signals (2-Me

and 4-Me).

Pip-H3 2.05 Multiplet 1H
Methine proton;

chiral center.

Pip-H4/H5 1.20–1.80 Complex Mult. 4H
Ring methylene

envelope.

N-H 1.80 Broad Singlet 1H

Exchangeable

(disappears with

).
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Note on Stereochemistry: The protons at C2 and the exocyclic

protons are structurally diagnostic. The

protons often appear as a complex multiplet rather than a simple doublet because the adjacent
C3 center is chiral, making them diastereotopic (

and

are magnetically non-equivalent).

-NMR Assignments (100 MHz, )
Carbon Type (ppm) Assignment

Aromatic C-O 155.2 Quaternary C1 (Ipso).

Aromatic C-Me 131.5, 127.8 Quaternary C2, C4.

Aromatic C-H 132.0, 127.5, 111.5 C3, C5, C6 (C6 is shielded).

Ether CH2 70.5 Exocyclic methylene.

Pip C2 49.8 Adjacent to N.

Pip C6 46.5 Adjacent to N.

Pip C3 36.5 Methine (Branch point).

Pip C4/C5 28.5, 24.5 Ring carbons.

Methyls 20.5, 16.2
Ar-CH3 (2-Me usually shifted

upfield due to steric crowding).

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without line broadening due to aggregation:

Solvent: Use

(99.8% D) neutralized with basic alumina if the sample is acid-sensitive.
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Concentration: Dissolve 10–15 mg of the free base in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids which

cause magnetic inhomogeneity.

HPLC-UV/MS Purity Check
Before spectral characterization, purity must be established.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.[2]

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 210 nm (general) and 280 nm (aromatic absorption).

Acceptance Criteria: Single peak >98% area integration; MS confirms parent ion under the

main peak.
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Disclaimer: The spectral data provided are predicted based on high-fidelity structure-property

relationships and established data for homologous aryloxyalkylamines. Experimental values

may vary slightly based on solvent, concentration, and temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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